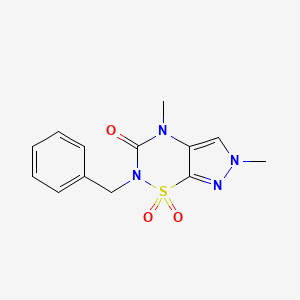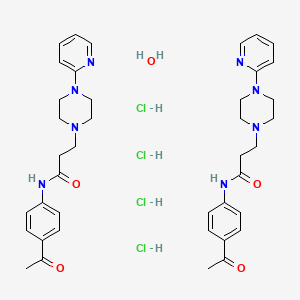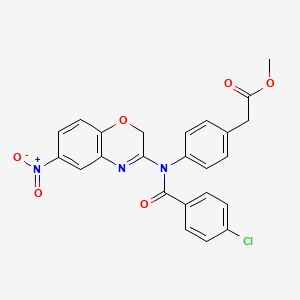
Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester is a complex organic compound with the molecular formula C24H18ClN3O6 . This compound is known for its unique structure, which includes a benzeneacetic acid core, a chlorobenzoyl group, a nitrobenzoxazin ring, and a methyl ester functional group.
準備方法
The synthesis of Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the carboxylic acid group to form the methyl ester .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like hydroxide ions. Major products formed from these reactions include amino derivatives, substituted benzeneacetic acids, and carboxylic acids .
科学的研究の応用
Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules .
類似化合物との比較
Similar compounds to Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester include:
Benzeneacetic acid derivatives: Compounds with similar benzeneacetic acid cores but different substituents.
Chlorobenzoyl compounds: Molecules containing the chlorobenzoyl group.
Nitrobenzoxazin derivatives: Compounds with the nitrobenzoxazin ring structure.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties .
特性
CAS番号 |
109227-04-5 |
|---|---|
分子式 |
C24H18ClN3O6 |
分子量 |
479.9 g/mol |
IUPAC名 |
methyl 2-[4-[(4-chlorobenzoyl)-(6-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]acetate |
InChI |
InChI=1S/C24H18ClN3O6/c1-33-23(29)12-15-2-8-18(9-3-15)27(24(30)16-4-6-17(25)7-5-16)22-14-34-21-11-10-19(28(31)32)13-20(21)26-22/h2-11,13H,12,14H2,1H3 |
InChIキー |
VUWDNSJQHCGLOF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC=C(C=C1)N(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])OC2)C(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


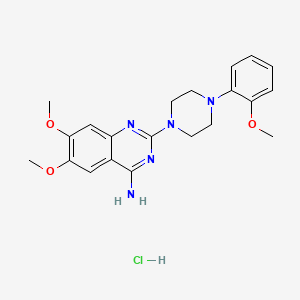
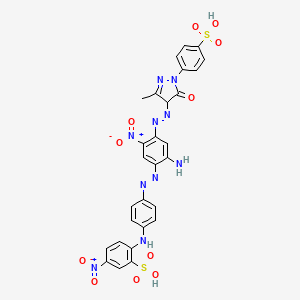
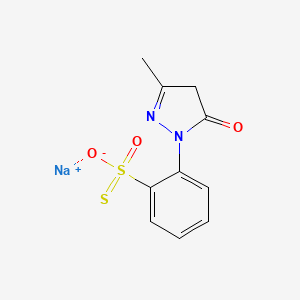

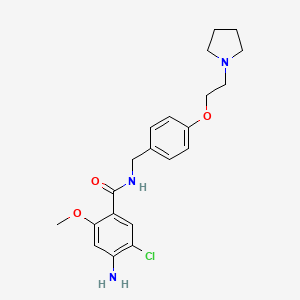
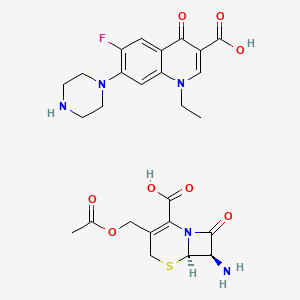


![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
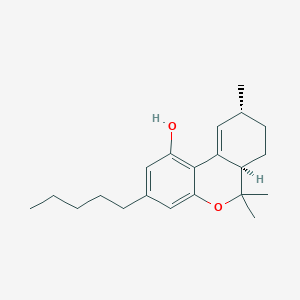

![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
